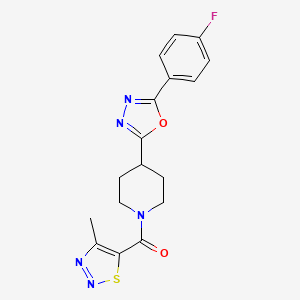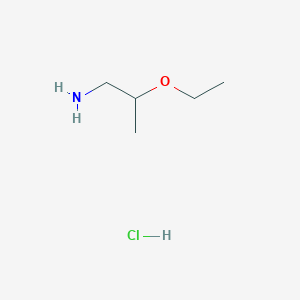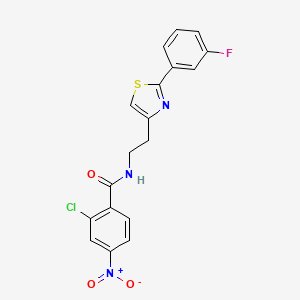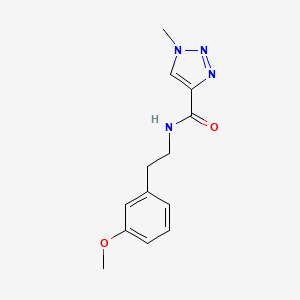![molecular formula C22H19FN6O5 B2537973 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207045-27-9](/img/structure/B2537973.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H19FN6O5 and its molecular weight is 466.429. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound’s unique chemical structure suggests potential antimicrobial properties. Researchers can investigate its effectiveness against bacteria, fungi, and other pathogens. By assessing its minimum inhibitory concentration (MIC) and cytotoxicity, scientists can determine its suitability as a novel antimicrobial agent .
Mast Cell Stabilization
Mast cells play a crucial role in allergic reactions, inflammation, and immune responses. Compounds that stabilize mast cells can mitigate allergic symptoms and prevent excessive inflammatory responses. Studies have shown that certain analogs of this compound exhibit mast cell stabilization activity. Researchers can explore its mechanism of action and evaluate its efficacy in various mast cell-related conditions .
Cancer Research
Given the compound’s structural complexity, it may interact with cellular pathways relevant to cancer. Researchers can investigate its potential as an anticancer agent by assessing its cytotoxicity against cancer cell lines. Additionally, studies could explore its impact on cell cycle regulation, apoptosis, and tumor growth inhibition .
Synthetic Methodology Development
The synthesis of this compound involves intricate cyclization reactions. Researchers can investigate its synthetic pathways, diastereoselectivity, and scalability. Insights gained from its synthesis could contribute to the development of novel methodologies for constructing similar heterocyclic structures .
Chiral Stationary Phases
1,3,5-Triazine derivatives, including this compound, have been explored as chiral stationary phases in chromatography. Researchers can investigate its enantioselective properties and use it for chiral separation of racemic mixtures. Such applications are valuable in pharmaceutical and analytical chemistry .
properties
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c1-3-33-15-9-4-12(10-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-7-5-13(23)6-8-14/h4-10,18-19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXIPDIRIYWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)

![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)


![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)
![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)


![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)